2-(Diethoxymethyl)-5-nitrofuran
Overview
Description
This would typically include the compound’s molecular formula, molar mass, and possibly its structure. For example, a similar compound, 2-(Diethoxymethyl)furan, has a molecular formula of C9H14O3 .
Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the compound .Physical and Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Nitrofuran Derivatives and Cytotoxicity Mechanisms
Nitrofurans, which include derivatives like 2-(Diethoxymethyl)-5-nitrofuran, have been studied for their antimicrobial properties and associated cytotoxic effects. Research reveals that the cytotoxicity of nitrofuran drugs is not solely due to reactive oxygen species (ROS) generation through redox cycling, suggesting the presence of a nitro-reduction independent mechanism of toxicity. Non-nitrated derivatives of nitrofuran, despite not entering into redox cycles, were found to generate intracellular ROS in similar amounts to their nitrated counterparts, indicating complex mechanisms of cell toxicity beyond redox cycling. These findings could have implications for the development of nitrofuran derivatives with enhanced safety profiles for medical applications (Gallardo-Garrido et al., 2020).
Antibacterial Activity and Structure-Activity Relationships
The synthesis and investigation of 5-nitrofuran derivatives, including compounds structurally related to this compound, have shown significant antibacterial activity. These studies have helped in understanding the quantitative structure-activity relationships (QSAR) that govern the antibacterial efficacy of nitrofuran compounds. The antibacterial activity against both Gram-positive and Gram-negative bacteria has been linked to specific structural features of the nitrofuran derivatives, providing insights into the design of more effective antibacterial agents (Pires et al., 2001).
Potential in Radiotherapy as Radiosensitizers
Studies on 2-nitrofuran, a compound closely related to this compound, have evaluated its potential as a radiosensitizer in radiotherapy. The interaction of low-energy electrons with 2-nitrofuran has been examined, revealing effective molecular decomposition, which could have implications for enhancing the efficacy of radiotherapy in cancer treatment. The identification of major resonance regions where abundant anions are detected suggests a potential pathway for radiosensitization through electron attachment processes (Saqib et al., 2020).
Chemical Synthesis and Catalysis
Research on the chloroalkylation of furans, including those with diethoxyphosphinoylmethyl groups similar to this compound, has provided valuable insights into their reactivity and potential applications in chemical synthesis. These studies have led to the development of new methodologies for the synthesis of chloromethyl derivatives of furans, which could be utilized as intermediates in the production of pharmaceuticals and other chemical compounds (Pevzner, 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(diethoxymethyl)-5-nitrofuran | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO5/c1-3-13-9(14-4-2)7-5-6-8(15-7)10(11)12/h5-6,9H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOCEYGKBVVPDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC=C(O1)[N+](=O)[O-])OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90188088 | |
Record name | Furan, 2-(diethoxymethyl)-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90188088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3455-50-3 | |
Record name | Furan, 2-(diethoxymethyl)-5-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003455503 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Furan, 2-(diethoxymethyl)-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90188088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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